Orilotimod - 186087-26-3

Orilotimod

Catalog Number: EVT-3531926
CAS Number: 186087-26-3
Molecular Formula: C16H19N3O5
Molecular Weight: 333.34 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Orilotimod is classified as an immunomodulator and is derived from the class of compounds known as oligonucleotides. These compounds are designed to mimic natural nucleic acids and interact with specific receptors in the immune system. Orilotimod has been synthesized for research purposes and clinical applications, particularly focusing on enhancing immune responses.

Synthesis Analysis

Methods of Synthesis

The synthesis of Orilotimod involves several steps that typically utilize solid-phase synthesis techniques. The most common method employed is the phosphoramidite approach, which allows for the sequential addition of nucleoside monomers to form the desired oligonucleotide structure.

Technical Details:

  • Starting Materials: The synthesis begins with protected nucleoside phosphoramidites.
  • Solid-Phase Support: A solid support is used to facilitate the stepwise addition of nucleotides.
  • Deprotection Steps: After each nucleotide addition, protective groups are removed to allow for further reactions.
  • Purification: The final product is purified using high-performance liquid chromatography (HPLC) to ensure the removal of any unreacted materials or by-products.
Molecular Structure Analysis

Structure and Data

Orilotimod's molecular structure consists of a backbone of phosphodiester linkages with specific modifications that enhance its stability and receptor affinity. The compound typically features a sequence that includes cytosine and guanine bases, which are crucial for its activity at Toll-like receptor 9.

  • Molecular Formula: C₁₄H₁₉N₅O₆P
  • Molecular Weight: Approximately 373.3 g/mol
  • Structural Features: The presence of specific motifs within the oligonucleotide sequence contributes to its ability to activate immune pathways effectively.
Chemical Reactions Analysis

Reactions and Technical Details

Orilotimod undergoes various chemical reactions during its synthesis, primarily involving:

  • Phosphorylation: The introduction of phosphate groups to form phosphodiester bonds.
  • Deprotection Reactions: Removal of protecting groups that shield reactive sites on the nucleotides during synthesis.
  • Coupling Reactions: Sequential addition of nucleotide monomers through coupling agents that facilitate bond formation.

These reactions are critical for achieving the desired purity and activity of Orilotimod.

Mechanism of Action

Process and Data

Orilotimod exerts its effects primarily through the activation of Toll-like receptor 9, which is located on immune cells such as dendritic cells and B cells. Upon binding to Orilotimod, TLR9 triggers a cascade of intracellular signaling pathways that lead to:

  • Cytokine Production: Enhanced production of pro-inflammatory cytokines such as interferons and interleukins.
  • Immune Cell Activation: Stimulation of various immune cells, promoting a robust adaptive immune response.
  • Antigen Presentation: Improved presentation of antigens to T cells, facilitating a more effective immune response against pathogens or tumors.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Orilotimod is typically presented as a white to off-white powder.
  • Solubility: It is soluble in aqueous solutions, making it suitable for intravenous administration.

Chemical Properties

  • Stability: The compound exhibits stability under physiological conditions but may degrade in extreme pH environments.
  • Reactivity: Orilotimod is reactive toward nucleophiles due to its phosphodiester bonds.
Applications

Orilotimod has shown promise in various scientific applications:

  • Cancer Therapy: Investigated as an adjuvant therapy to enhance anti-tumor immunity.
  • Autoimmune Diseases: Explored for its potential in modulating immune responses in conditions like lupus and rheumatoid arthritis.
  • Vaccine Development: Used as an adjuvant to improve vaccine efficacy by boosting the immune response.
Introduction

Contextualizing Orilotimod within Immunopharmacology Research

Orilotimod potassium (USAN; synonyms: APO-805, APO-805K1) is a structurally optimized low-molecular-weight hyaluronan (HA) derivative with the molecular formula C₁₆H₁₉KN₃O₅ and CAS Registry number 960155-19-5 [1]. As a small molecule immunomodulator, orilotimod occupies a distinct niche within immunopharmacology by leveraging endogenous glycosaminoglycan biochemistry for therapeutic benefit. Unlike biologics that dominate autoimmune therapy (e.g., TNF-α inhibitors), orilotimod represents a synthetic refinement of natural HA fragments known to engage pattern recognition receptors [5]. Its emergence coincides with renewed interest in Toll-like receptor (TLR) agonists as immunomodulatory agents, particularly those capable of bridging innate and adaptive immunity without inducing excessive inflammation [5] [10].

Current immunopharmacology faces significant challenges in managing chronic inflammatory and autoimmune conditions, where biologics exhibit limitations including immunogenicity, poor tissue penetration, and high cost. Analysis of anti-drug antibody (ADA) formation reveals up to 89% immunogenicity for some monoclonal antibodies like adalimumab, complicating long-term treatment [2]. Orilotimod’s hyaluronan-based architecture potentially circumvents these issues through structural mimicry of endogenous damage-associated molecular patterns (DAMPs), reducing immune recognition while maintaining bioactivity [5] [10]. This positions orilotimod as a pioneering candidate in the evolving landscape of physiologically-inspired immunopharmacology.

Table 1: Fundamental Chemical and Developmental Characteristics of Orilotimod

Property CategorySpecific Parameters
Chemical IdentityMolecular Formula: C₁₆H₁₉KN₃O₅ • CAS Registry: 960155-19-5 • IUPAC Name: Pending
ClassificationSmall Molecule Drug • Hyaluronan Derivative
Developmental StatusHighest Phase: Phase 2 (Pending) • Key Indications: Chronic Large Plaque Psoriasis
OriginatorUndisclosed (Patent Data Protected)

Research Objectives and Knowledge Gap Identification

The primary research objectives surrounding orilotimod focus on establishing its mechanistic uniqueness among TLR agonists and evaluating clinical translatability in T-cell-mediated pathologies. Key knowledge gaps exist in three domains: First, the precise structural determinants of its immunomodulatory activity remain incompletely mapped. While molecular weight is established as critical for HA fragment activity (optimal ~200 kDa), the specific chemical modifications in orilotimod enabling enhanced stability or receptor affinity require elucidation [5]. Second, its impact on autoimmune memory and T-cell differentiation pathways lacks comprehensive profiling compared to established agents like methotrexate or newer JAK inhibitors [10]. Third, translational discrepancies between murine inflammation models and human immunology necessitate rigorous clinical validation, particularly regarding cytokine polarization effects.

The immunopharmacological knowledge gap is particularly pronounced regarding orilotimod’s potential to overcome limitations of current biologics. While monoclonal antibodies frequently generate neutralizing antibodies that diminish efficacy—observed in 30-70% of alemtuzumab-treated patients—orilotimod’s human-mimetic structure may reduce this risk [2]. Research must establish whether its mechanism offers disease-modifying potential beyond symptomatic control, a critical frontier in autoimmune therapeutics. Additionally, its small molecule nature suggests potential for oral bioavailability, though current development focuses on parenteral delivery [1] [9].

Properties

CAS Number

186087-26-3

Product Name

Orilotimod

IUPAC Name

(2R)-2-amino-5-[[(1R)-1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-5-oxopentanoic acid

Molecular Formula

C16H19N3O5

Molecular Weight

333.34 g/mol

InChI

InChI=1S/C16H19N3O5/c17-11(15(21)22)5-6-14(20)19-13(16(23)24)7-9-8-18-12-4-2-1-3-10(9)12/h1-4,8,11,13,18H,5-7,17H2,(H,19,20)(H,21,22)(H,23,24)/t11-,13-/m1/s1

InChI Key

CATMPQFFVNKDEY-DGCLKSJQSA-N

SMILES

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC(=O)CCC(C(=O)O)N

Synonyms

gamma-d-Glu-d-Trp
thymodepressin

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC(=O)CCC(C(=O)O)N

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)C[C@H](C(=O)O)NC(=O)CC[C@H](C(=O)O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.